Home > Products > Screening Compounds P143444 > 6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one
6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one -

6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one

Catalog Number: EVT-4645940
CAS Number:
Molecular Formula: C17H20N4O5
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

  • Compound Description: FR247304 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It exhibits neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. This activity stems from its ability to prevent PARP activation, thereby mitigating NAD depletion and subsequent neuronal damage. []
  • Relevance: FR247304 shares the core quinazolinone structure with the target compound, 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone. Both compounds feature substitutions at the 2 and 3 positions of the quinazolinone ring, highlighting their structural similarity within this chemical class. []

3-Aminobenzamide and PJ34 (N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-N,N-dimethylacetamide)

  • Relevance: While not structurally identical to 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone, the inclusion of 3-Aminobenzamide and PJ34 highlights the significance of PARP-1 inhibition as a therapeutic target in conditions like stroke. This suggests that compounds structurally related to 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone, particularly those containing the quinazolinone moiety, could be explored for similar neuroprotective properties. []

Series of 3-benzyl-substituted-4(3H)-quinazolinones

  • Compound Description: This series includes compounds like 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, and 3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)-propanamide. These compounds displayed significant antitumor activity in vitro, with some demonstrating selectivity towards specific cancer cell lines. []
  • Relevance: This series emphasizes the versatility of the quinazolinone scaffold in drug discovery. These compounds share the core quinazolinone structure with 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone, demonstrating the potential for diverse biological activity within this chemical class through modifications on the core structure. []

1-(6,7-Dimethoxy-4-quinazolinyl)piperidine derivatives

  • Compound Description: This group of compounds was synthesized and evaluated for cardiotonic activity. The (4-oxo-2-thioxo-3-imidazolidinyl)amino derivatives exhibited the most potent inotropic effects. []
  • Relevance: The presence of the 6,7-dimethoxyquinazoline moiety in these derivatives highlights the importance of this specific substitution pattern. This structural similarity to 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone suggests a potential for shared or modified biological activity based on the dimethoxyquinazoline foundation. []
  • Compound Description: These specific quinazolin-4(3H)-one derivatives were found to be the most potent in a series of synthesized compounds evaluated for antitumor activity. They demonstrated significant activity against various human tumor cell lines, including melanoma, ovarian, renal, prostate, breast, and colon cancer. []
  • Relevance: These compounds, sharing the core quinazolinone structure with 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone, underscore the potential of this chemical class as a source of anticancer agents. Structural modifications around the quinazolinone core, as seen in these derivatives, highlight a strategy for developing compounds with enhanced potency or selectivity. []

Series of Quinolone Substituted Quinazolin-4(3H)-ones

  • Compound Description: This series, designed as potential anti-inflammatory and anticancer agents, includes compounds like 6,7-dimethoxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one (6d). These compounds exhibited potent anti-inflammatory activity in a carrageenan-induced paw oedema model and cytotoxic effects against HeLa and BT-549 human cancer cell lines. []
  • Relevance: This series underscores the potential of combining pharmacophores to enhance biological activity. The presence of both quinolone and quinazolinone moieties in these compounds, with the quinazolinone core also present in 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone, emphasizes the versatility of incorporating the quinazolinone structure in the development of multi-target drugs. []
  • Compound Description: These compounds were designed based on the reported anticancer activity of 1,3,4-oxadiazoles and quinazolinones. Compound 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)-3(4H)acatamide (6a) from this series showed significant cytotoxic activity against the HeLa cell line. []
  • Relevance: This series further demonstrates the successful strategy of combining pharmacophores to create novel anticancer agents. The incorporation of the quinazolinone moiety in these conjugates, a feature shared with 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone, highlights its potential as a building block for developing compounds with enhanced anticancer properties. []

3-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone (VMA-10-21)

  • Compound Description: VMA-10-21 is a compound predicted to have high affinity for the benzodiazepine binding site of the GABA A receptor, suggesting potential anxiolytic properties. This prediction stems from molecular docking studies demonstrating its binding to the receptor's benzodiazepine site. []
  • Relevance: VMA-10-21 shares the core quinazolinone structure and a piperazine substituent with the target compound, 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone. This structural similarity, particularly the shared quinazolinone scaffold and the presence of a piperazine ring, suggests potential for overlapping or related pharmacological activities. []

1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds exhibits specific bradycardic activity, primarily attributed to their I(f) channel inhibitory activity. Structural modifications on the tetrahydroisoquinoline ring and the terminal aromatic ring led to the identification of (+/-)-6,7-Dimethoxy-2-[1-[3-(3,4-methylenedioxyphenoxy)propyl]-3-piperidyl]-1,2,3,4-tetrahydroisoquinoline (4) as a lead compound, and further optimization led to compound (R)-10a, which showed potent bradycardic activity in rats with minimal impact on blood pressure after oral administration. []
  • Relevance: While not structurally identical to 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone, the presence of the piperidine ring in these compounds highlights a shared structural feature. This similarity, although in a different chemical context, suggests that variations in the piperidine substitution pattern could be explored for modulating biological activity in both classes of compounds. []
Overview

6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one is a synthetic compound with notable pharmacological properties. It belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring structure. This compound is recognized for its potential therapeutic applications, particularly in the fields of oncology and neurology due to its interaction with various biological pathways.

Source

The compound is identified by its Chemical Abstracts Service (CAS) number 1144465-67-7 and has been documented in various scientific databases, including PubChem and Sigma-Aldrich. Its synthesis and applications have been discussed in patent literature and systematic reviews focusing on quinazoline derivatives .

Classification

6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one is classified as a quinazoline derivative, which are compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Quinazoline Core: Starting from commercially available precursors, the quinazoline ring can be constructed through cyclization reactions involving an anthranilic acid derivative and a carbonyl compound.
  2. Introduction of Functional Groups: The dimethoxy groups are introduced via methoxyalkylation reactions.
  3. Piperazine Derivative Formation: The piperazine moiety is synthesized separately and then linked to the quinazoline structure through condensation reactions.

Technical details regarding specific reagents, solvents, and reaction conditions vary based on the synthetic route chosen .

Molecular Structure Analysis

Structure

The molecular formula of 6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one is C17H20N4O4C_{17}H_{20}N_4O_4, with a molecular weight of approximately 360.4 g/mol. The structure features:

  • A quinazoline ring system.
  • Two methoxy groups at positions 6 and 7.
  • A piperazine-derived substituent linked through a propyl chain.

Data

The compound's structural data can be visualized using molecular modeling software or databases such as PubChem or ChemSpider .

Chemical Reactions Analysis

Reactions

6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one can undergo various chemical reactions typical for quinazolines:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic attack.
  2. Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or amines under appropriate conditions.
  3. Hydrolysis: Under acidic or basic conditions, the piperazine moiety may undergo hydrolysis.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

Process

The mechanism of action for 6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one involves interactions with specific biological targets:

  1. Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain kinases or enzymes involved in cell proliferation.
  2. Receptor Modulation: It could modulate receptor activity related to neurotransmission or tumor growth.

Data from studies indicate that such compounds can induce apoptosis in cancer cells while exhibiting neuroprotective effects .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically exhibits:

  • Appearance: Solid form, often crystalline.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical stability is influenced by environmental factors such as pH and temperature. The compound's reactivity allows it to participate in various organic transformations without significant degradation under standard laboratory conditions .

Applications

Scientific Uses

6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer agents.
  2. Neuroscience Research: Investigating its effects on neuronal pathways and potential neuroprotective properties.
  3. Biochemical Studies: Serving as a probe to study enzyme interactions and signaling pathways.

Research continues to explore its full therapeutic potential across various fields .

Properties

Product Name

6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one

IUPAC Name

6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4-one

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C17H20N4O5/c1-25-13-7-11-12(8-14(13)26-2)19-10-21(17(11)24)5-3-16(23)20-6-4-18-15(22)9-20/h7-8,10H,3-6,9H2,1-2H3,(H,18,22)

InChI Key

CGUMWKGIBOIZTF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCNC(=O)C3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCNC(=O)C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.